molecular formula C15H16Cl2N2O2 B2923614 N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide CAS No. 1607280-41-0

N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide

Número de catálogo: B2923614
Número CAS: 1607280-41-0
Peso molecular: 327.21
Clave InChI: RNCXCQZWWQNZPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C15H16Cl2N2O2 and its molecular weight is 327.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C12H14Cl2N2O
  • Molecular Weight : 273.16 g/mol
  • CAS Number : Not specified in the sources but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may exert anti-inflammatory and analgesic effects through modulation of inflammatory pathways.

Anti-inflammatory Effects

Research indicates that this compound may inhibit the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. In vitro assays have shown that this compound can significantly reduce the production of these cytokines in macrophage cultures at non-cytotoxic concentrations.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results demonstrated that it exhibits low toxicity towards various cell lines, making it a promising candidate for further development.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Cytokine Modulation : A study involving macrophage cultures showed that treatment with the compound resulted in a significant reduction in nitrite production and pro-inflammatory cytokines at concentrations of 25 μM and 50 μM, comparable to established anti-inflammatory drugs like dexamethasone .
  • Animal Models : In vivo studies using CFA-induced paw edema models demonstrated that administration of the compound led to a significant reduction in edema, indicating its potential as an anti-inflammatory agent .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with key inflammatory mediators such as LT-A4-H and COX-2, suggesting a multi-target mechanism of action that may enhance its therapeutic efficacy .

Data Summary Table

Parameter Observation
Chemical Structure This compound
Molecular Weight 273.16 g/mol
Anti-inflammatory Activity Significant reduction in IL-1β and TNFα production
Cytotoxicity Low toxicity in various cell lines
Binding Targets LT-A4-H, COX-2

Aplicaciones Científicas De Investigación

N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide is a complex organic compound with the molecular formula C15H16Cl2N2O2C_{15}H_{16}Cl_2N_2O_2. It is characterized by cyano, dichlorophenyl, and methoxyethyl groups attached to a cyclopropane core. This compound is of interest in medicinal chemistry and agrochemicals because of its potential biological activities and applications.

KARI Inhibition

This compound shows biological activity as an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme that is essential for the biosynthesis of branched-chain amino acids. This inhibitory action suggests applications in the development of herbicides and antimicrobial agents. The specific substitution pattern on the aromatic ring may enhance its binding affinity and selectivity towards KARI, making it a valuable candidate for pharmacological and agricultural chemistry research.

Herbicide Development

Due to its ability to inhibit KARI, this compound has potential applications in developing herbicides. Further studies are required to understand its interactions with other biological targets and its pharmacokinetic properties.

Antimicrobial Agents

The compound's KARI inhibition also suggests its potential use in developing antimicrobial agents.

Interaction Studies

Interaction studies have indicated that this compound interacts specifically with KARI, which could lead to insights into its mechanism of action and efficacy as a herbicide.

Structural Similarity

Several compounds share structural similarities with this compound:

  • 1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide Similar cyclopropane structure with different chlorine substitution, KARI inhibitor
  • 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide Different chlorine substitution pattern, potential herbicidal activity
  • 1-cyano-N-(4-chlorophenyl)cyclopropanecarboxamide Single chlorine atom on aromatic ring, varies in biological activity due to electronic properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide to improve diastereomeric purity?

  • Answer : Diastereomeric purity can be enhanced by controlling reaction stoichiometry and employing preparative column chromatography. For example, using excess reagents (e.g., 4.00 equivalents of a phenol derivative) and silica gel chromatography with optimized solvent systems (e.g., hexanes/EtOAc 5:1) has achieved diastereomer ratios up to 23:1 . Reaction temperature and catalyst selection should also be systematically tested to minimize side products.

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential. NMR resolves stereochemical configurations, while HPLC monitors purity. X-ray crystallography (e.g., COD entry 2230670) can validate crystal packing and molecular geometry, particularly for cyclopropane-containing analogs . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns.

Q. What safety protocols should be prioritized during handling due to insufficient toxicological data?

  • Answer : Given limited toxicological studies, researchers must use fume hoods, wear PPE (gloves, goggles), and avoid inhalation. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Acute toxicity assays (e.g., LD50 in rodents) are recommended for preliminary risk assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclopropane or phenyl rings) influence biological activity or receptor selectivity?

  • Answer : Substituent effects can be studied via structure-activity relationship (SAR) models. For example, replacing 2-methoxyethyl with bulkier groups (e.g., tetramethylcyclopropane) alters steric interactions, impacting receptor binding. Fluorine or chlorine atoms on the phenyl ring enhance lipophilicity and receptor affinity, as observed in dopamine D3 receptor ligands with 2,3-dichlorophenyl groups . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes.

Q. What strategies address contradictions in biological activity data across assay platforms (e.g., in vitro vs. in vivo)?

  • Answer : Discrepancies may arise from assay conditions (pH, solvent) or metabolic instability. Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For in vitro-in vivo discordance, conduct pharmacokinetic studies (e.g., plasma stability, tissue distribution) and metabolite profiling . Statistical tools like Bland-Altman plots quantify methodological biases.

Q. How can polymorphism in crystalline forms affect physicochemical properties, and what methods characterize these variations?

  • Answer : Polymorphs influence solubility and bioavailability. X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) identify crystalline phases. For example, Acta Crystallographica Section E reports lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å) critical for comparing polymorphic stability . Solvent-mediated crystallization trials (e.g., using ethanol vs. acetone) can screen for metastable forms.

Q. What synthetic routes minimize the formation of reactive intermediates (e.g., cyano or chloro derivatives) during cyclopropane ring formation?

  • Answer : Controlled stepwise synthesis reduces undesired intermediates. For chloroethynyl derivatives, low-temperature (-78°C) reactions with NaBH4 or LiAlH4 stabilize reactive species . Microwave-assisted synthesis shortens reaction times, preventing degradation. Real-time monitoring via FT-IR or Raman spectroscopy detects intermediate accumulation .

Q. Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Diastereomer SeparationPreparative HPLC, Chiral Column Chromatography
Toxicity ScreeningAmes Test, Zebrafish Embryo Assay
Receptor Binding StudiesRadioligand Displacement, Molecular Docking
Polymorph CharacterizationXRPD, DSC, Solvent Evaporation Screening

Propiedades

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c1-21-8-7-15(5-6-15)14(20)19-12(9-18)10-3-2-4-11(16)13(10)17/h2-4,12H,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCXCQZWWQNZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.